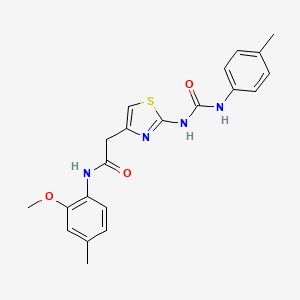

N-(2-methoxy-4-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

Description

The compound N-(2-methoxy-4-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a thiazole-based acetamide derivative characterized by a central thiazole ring substituted with a 3-(p-tolyl)ureido group at position 2 and an acetamide side chain linked to a 2-methoxy-4-methylphenyl moiety.

Properties

IUPAC Name |

N-(2-methoxy-4-methylphenyl)-2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3S/c1-13-4-7-15(8-5-13)22-20(27)25-21-23-16(12-29-21)11-19(26)24-17-9-6-14(2)10-18(17)28-3/h4-10,12H,11H2,1-3H3,(H,24,26)(H2,22,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAFBVBCTCPCUOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=C(C=C(C=C3)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxy-4-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article reviews the available literature on its biological activity, focusing on its efficacy against various cancer cell lines, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C21H22N4O3S

- Molecular Weight : 410.5 g/mol

- CAS Number : 921499-23-2

The structural features include a thiazole ring, a ureido linkage, and aromatic substituents that are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. Notably, it has been shown to exhibit potent cytotoxicity against various cancer cell lines:

| Cell Line | IC50 (μM) | Comparison Agent | IC50 (μM) |

|---|---|---|---|

| HepG2 | 0.62 ± 0.34 | Sorafenib | 1.62 ± 0.27 |

| A549 | Data not available | - | - |

This data indicates that the compound is significantly more effective than Sorafenib, a well-known kinase inhibitor used in hepatocellular carcinoma (HCC) treatment .

The mechanisms underlying the anticancer effects of this compound include:

- Cell Cycle Arrest : The compound induces G2/M phase arrest in HepG2 cells, preventing progression to mitosis and thereby inhibiting cell proliferation .

- Induction of Apoptosis : Studies have shown that treatment with this compound leads to early-stage apoptosis in cancer cells, as evidenced by increased caspase-3 activation and morphological changes indicative of apoptosis .

- Inhibition of Cell Migration : The compound has also been reported to significantly inhibit the migration of HCC cells, which is crucial for preventing metastasis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

- Substituents on the phenyl ring play a critical role in enhancing anticancer activity. For instance, compounds with halogenated phenyl groups exhibited superior activity compared to their non-halogenated counterparts .

- The ureido moiety is essential for maintaining hydrogen bonding interactions with target proteins, which enhances binding affinity and selectivity towards specific kinases involved in cancer progression .

Case Studies

A recent study focused on a series of ureido-substituted thiazole derivatives, including our compound of interest. The findings demonstrated that these derivatives not only exhibited significant cytotoxicity but also showed promising results in terms of selectivity towards cancer cells versus normal cells .

Scientific Research Applications

Structure and Composition

The compound features a thiazole ring, a urea linkage, and aromatic substituents. Its molecular formula is , making it a member of the thiazole derivatives class, which are known for their varied biological activities.

Medicinal Chemistry

N-(2-methoxy-4-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is investigated for its potential pharmacological properties, including:

- Antimicrobial Activity : Studies indicate that compounds with similar structures exhibit significant antimicrobial effects against pathogens such as Escherichia coli and Staphylococcus aureus. For instance, a related compound showed a minimum inhibitory concentration (MIC) of 256 µg/mL against these bacteria .

- Anticancer Activity : Preliminary research suggests that this compound may have cytotoxic effects on various cancer cell lines. In comparative studies, it demonstrated a notable reduction in cell viability at concentrations above 10 µM, indicating potential for development as an anticancer agent.

- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Industrial Applications

In industry, this compound could serve as:

- A Building Block for Synthesis : Its unique structure allows for modifications that can lead to more complex molecules useful in various chemical syntheses.

- Development of Specialty Chemicals : The compound's properties may facilitate its use in creating new materials or specialty chemicals with tailored functionalities.

Case Study 1: Antibacterial Efficacy

A recent investigation evaluated the antibacterial activity of several thiazole derivatives, including this compound. The study found significant efficacy against multidrug-resistant strains of Staphylococcus aureus, with MIC values lower than those of traditional antibiotics like linezolid.

Case Study 2: Cytotoxic Effects

In another study assessing various sulfonamide derivatives on cancer cell lines, this compound exhibited remarkable cytotoxicity towards human cancer cells while sparing normal cells. This selectivity suggests its potential as a targeted anticancer therapeutic .

Comparison with Similar Compounds

Structural Analogues from Thiazole-Acetamide Derivatives

highlights structurally related compounds, such as N-(4-methylthiazol-2-yl)-2-p-tolylacetamide (107a) and N-(4-methylthiazol-2-yl)-2-m-tolylacetamide (107b) , which share the thiazole-acetamide backbone but lack the ureido substituent and methoxy-methylphenyl group . Key differences include:

- Substituent Diversity : The target compound incorporates a 3-(p-tolyl)ureido group on the thiazole ring, enabling hydrogen bonding interactions, whereas analogues like 107a/107b feature simpler aryl/alkyl substituents.

Table 1: Structural Comparison of Selected Thiazole Derivatives

Table 2: Antimicrobial Activity of Selected Analogues

Physicochemical and Intermolecular Properties

Q & A

Basic Question

- ¹H/¹³C-NMR : Assign peaks for methoxy (δ ~3.8 ppm), methylphenyl (δ ~2.3 ppm), and acetamide carbonyl (δ ~170 ppm) groups. Thiazole protons resonate at δ 7.3–8.1 ppm .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. The thiazole-ureido-acetamide backbone often forms planar conformations, validated by R-factor analysis .

- IR spectroscopy : Confirm urea (N–H stretch ~3300 cm⁻¹) and carbonyl (C=O ~1667 cm⁻¹) groups .

Which biological targets are commonly associated with this compound class?

Basic Question

Thiazole-ureido-acetamide derivatives are explored for:

- Kinase inhibition : CDK9 and TLR4 are key targets due to hydrogen bonding with the ureido group and hydrophobic interactions with the thiazole ring .

- Antimicrobial activity : Thiazole derivatives disrupt bacterial cell walls via sulfhydryl group interactions .

- Anticancer mechanisms : Induction of apoptosis via mitochondrial pathway modulation .

How can diastereomers formed during synthesis be resolved?

Advanced Question

- Chromatographic separation : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol gradients. Diastereomer A () was isolated with 45% yield using silica gel chromatography .

- Crystallization : Leverage solubility differences in ethanol/water mixtures. Slow cooling enhances crystal purity .

- Stereochemical analysis : Compare NOESY NMR data or circular dichroism (CD) to confirm absolute configuration .

How should researchers address conflicting bioactivity data across studies?

Advanced Question

- Purity validation : Use HPLC (>95% purity) and LC-MS to rule out impurities (e.g., unreacted intermediates) .

- Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time. For example, TLR4 inhibition assays require LPS-stimulated HEK293 cells .

- Structural confirmation : Re-examine NMR and crystallography data to ensure batch consistency .

What strategies guide structure-activity relationship (SAR) studies for this compound?

Advanced Question

- Substituent variation : Modify the p-tolyl group (e.g., halogenation) to enhance hydrophobicity or the methoxy group to improve solubility .

- Bioisosteric replacement : Replace the thiazole with oxadiazole () to assess potency shifts .

- In silico modeling : Use molecular docking (AutoDock Vina) to predict binding affinities for CDK9 or TLR4 .

How can computational modeling predict target interactions?

Advanced Question

- Docking studies : Simulate binding poses using PDB structures (e.g., CDK9: 4BCF). The acetamide group often anchors in the ATP-binding pocket .

- MD simulations : Analyze stability with GROMACS; RMSD <2 Å over 100 ns indicates robust binding .

- QSAR models : Correlate logP values with IC₅₀ data to optimize bioavailability .

What protocols assess compound stability and degradation pathways?

Advanced Question

- Forced degradation : Expose to heat (40°C), light (ICH Q1B), and acidic/basic conditions. Monitor via HPLC for byproducts (e.g., hydrolyzed ureido groups) .

- Mass spectrometry : Identify degradation products (e.g., cleavage of the acetamide bond) .

- Storage recommendations : Store at -20°C in amber vials under argon to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.